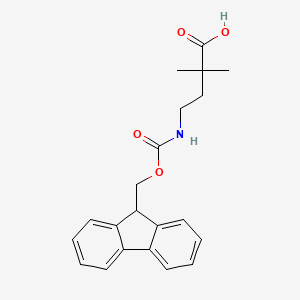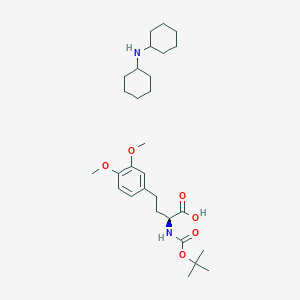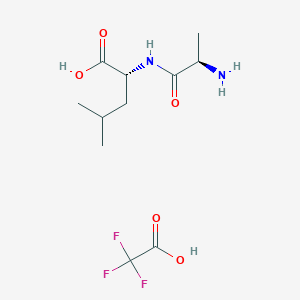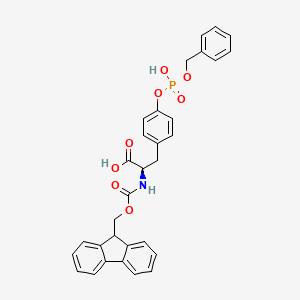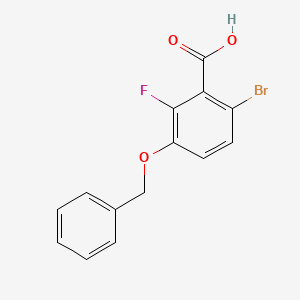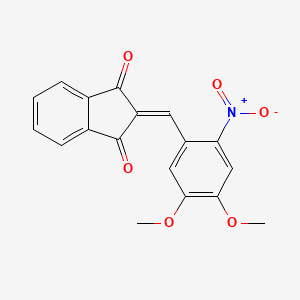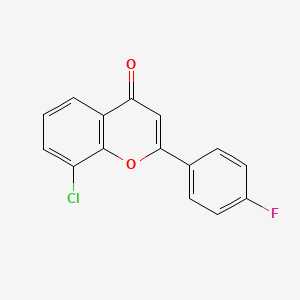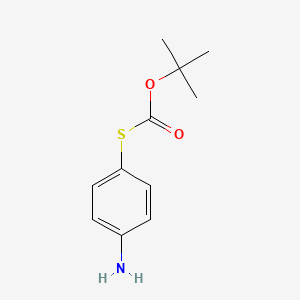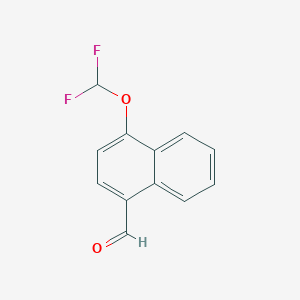![molecular formula C7H11NO B6360596 3-Methylbicyclo[1.1.1]pentane-1-carboxamide CAS No. 796963-30-9](/img/structure/B6360596.png)
3-Methylbicyclo[1.1.1]pentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is a chemical compound with the molecular formula C7H11NO. It is a derivative of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with a carboxamide functional group. The bicyclic structure is highly strained, which can influence its reactivity .Mécanisme D'action
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide is not fully understood. It is believed that this compound is able to interact with various proteins, enzymes, and other molecules in the body. It is also believed that this compound is able to interact with various receptors in the body, which could lead to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of various bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, this compound has been shown to have neuroprotective effects and to modulate the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methylbicyclo[1.1.1]pentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a wide range of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It can be difficult to obtain in large quantities, and it can be expensive. Additionally, this compound is not very soluble in water, and it can be difficult to dissolve in organic solvents.
Orientations Futures
There are several potential future directions for research involving 3-Methylbicyclo[1.1.1]pentane-1-carboxamide. One potential direction is to explore the potential therapeutic applications of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop new synthetic methods for the production of this compound. Additionally, research is needed to explore the potential uses of this compound in the synthesis of various polymers and other materials. Finally, research is needed to explore the potential uses of this compound in drug delivery and tissue engineering.
Méthodes De Synthèse
3-Methylbicyclo[1.1.1]pentane-1-carboxamide can be synthesized through several methods. One of the most common methods is the condensation of cyclohexanecarboxylic acid with ethyl formate in the presence of a base. This reaction yields this compound as a white solid. Other methods include the reaction of cyclohexanecarboxylic acid with ethyl formate in the presence of a base, the reaction of cyclohexanecarboxylic acid with acetic anhydride in the presence of a base, and the reaction of cyclohexanecarboxylic acid with ethyl acetoacetate in the presence of a base.
Applications De Recherche Scientifique
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is commonly used in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and drug development. It is used in the synthesis of various drugs, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. This compound has been used in the synthesis of a wide range of compounds, including antifungal agents, antiviral agents, and anticancer agents. Additionally, this compound has been used in the synthesis of various polymers, including polymers for drug delivery and polymers for tissue engineering.
Propriétés
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGETHEXFAVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



